![molecular formula C20H29NO10 B14444124 25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione CAS No. 73353-54-5](/img/structure/B14444124.png)
25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[2131]heptacosa-1(27),23,25-triene-2,22-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core, followed by the introduction of ether linkages and the methoxy group. Common reagents used in these reactions include alkyl halides, alcohols, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and methoxy group allow it to form stable complexes with these targets, modulating their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular transport.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione
- 3-Oxo-2,6,9,12,15,18,21-heptaoxatetracosan-24-oic acid
- 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-
Uniqueness
25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione stands out due to its methoxy group and the specific arrangement of ether linkages. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
73353-54-5 |
|---|---|
Molecular Formula |
C20H29NO10 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
25-methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(26),23(27),24-triene-2,22-dione |
InChI |
InChI=1S/C20H29NO10/c1-24-16-14-17-19(22)30-12-10-28-8-6-26-4-2-25-3-5-27-7-9-29-11-13-31-20(23)18(15-16)21-17/h14-15H,2-13H2,1H3 |
InChI Key |
DTZSYXPWRJYPQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C1)C(=O)OCCOCCOCCOCCOCCOCCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


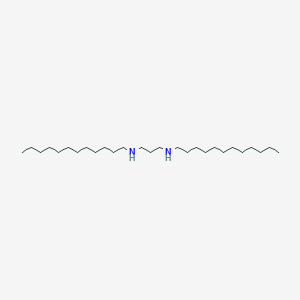
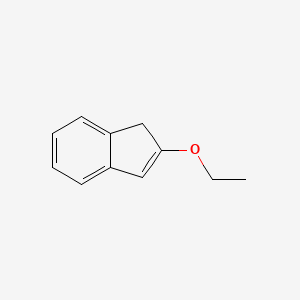
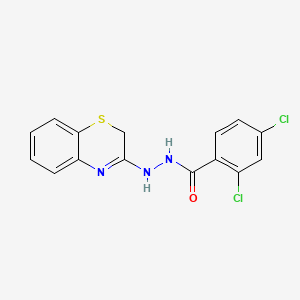
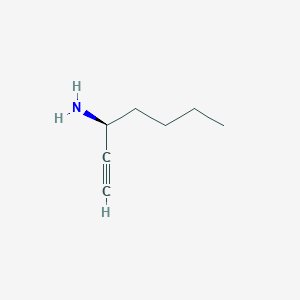



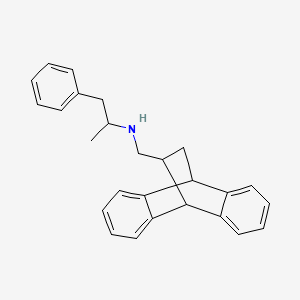
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


